molecular formula C5H11NO B2433494 2-Aminopent-4-en-1-ol CAS No. 304020-67-5

2-Aminopent-4-en-1-ol

Cat. No.: B2433494
CAS No.: 304020-67-5
M. Wt: 101.149
InChI Key: WCZXECFPTUZDMM-UHFFFAOYSA-N
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Description

2-Aminopent-4-en-1-ol is an organic compound with the molecular formula C5H11NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopent-4-en-1-ol can be synthesized through several methods. One common approach involves the nucleophilic addition of an amine to an unsaturated alcohol. For example, the reaction between 4-penten-1-ol and ammonia under controlled conditions can yield this compound. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Aminopent-4-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Aminopent-4-en-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, such as phosphorylation or glycosylation, affecting cellular pathways .

Comparison with Similar Compounds

Uniqueness: 2-Aminopent-4-en-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a pentene chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

2-aminopent-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZXECFPTUZDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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